N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.: 2320145-93-3
Cat. No.: VC4412037
Molecular Formula: C17H17ClFN3O3S
Molecular Weight: 397.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320145-93-3 |
|---|---|
| Molecular Formula | C17H17ClFN3O3S |
| Molecular Weight | 397.85 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H17ClFN3O3S/c18-13-8-10(4-5-14(13)19)20-17(23)16-12-2-1-3-15(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23) |
| Standard InChI Key | LFBXAOJAMVIOIK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Structural Characterization
The compound combines three key structural elements:
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Core scaffold: A 2,4,5,6-tetrahydrocyclopenta[c]pyrazole ring system, which is a bicyclic structure featuring a fused pyrazole and cyclopentane ring .
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Substituents:
Synthetic Pathways
While no direct synthesis protocols are documented, plausible routes can be inferred from related compounds:
Stepwise Synthesis Strategy
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Core Formation:
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Cyclopenta[c]pyrazole synthesis: Likely involves cyclization of a pyrazole precursor with a cyclopentane moiety, as seen in tetrahydrocyclopenta[c]pyrazole derivatives .
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Carboxamide introduction: Amide bond formation between the pyrazole ring and substituents via coupling reactions (e.g., EDC/HOBt) .
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Substituent Installation:
Biological Activity and Mechanistic Insights
Though specific bioassay data are unavailable, structural analogs provide clues about potential activity:
Antimicrobial and Anti-inflammatory Effects
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Fluorinated phenyl groups enhance membrane permeability, a feature critical for targeting intracellular pathogens .
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Sulfone moieties may inhibit bacterial enzymes (e.g., β-lactamases) or reduce inflammatory cytokine production.
Comparative Analysis of Structural Analogues
The table below contrasts the target compound with closely related derivatives:
Challenges and Future Directions
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Synthetic Optimization:
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Biological Evaluation:
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